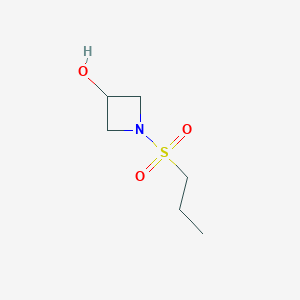

1-propylsulfonylazetidin-3-ol

Description

Azetidin-3-ol derivatives are a class of small, strained heterocyclic compounds characterized by a three-membered azetidine ring with a hydroxyl group at the 3-position. These compounds are of significant interest in medicinal chemistry due to their structural rigidity, which can enhance binding specificity in drug-receptor interactions. Substitutions at the 1-position of the azetidine ring drastically alter their physicochemical and biological properties. For example, alkyl, aryl, or sulfonyl groups introduce steric, electronic, or polarity changes that influence solubility, reactivity, and pharmacological activity .

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-propylsulfonylazetidin-3-ol |

InChI |

InChI=1S/C6H13NO3S/c1-2-3-11(9,10)7-4-6(8)5-7/h6,8H,2-5H2,1H3 |

InChI Key |

JGKHSFVGQGSOLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1CC(C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propylsulfonylazetidin-3-ol typically involves the reaction of azetidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of 1-propylsulfonylazetidin-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

1-propylsulfonylazetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of halides or amines.

Scientific Research Applications

1-propylsulfonylazetidin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-propylsulfonylazetidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-propylsulfonylazetidin-3-ol (inferred properties) with structurally related azetidin-3-ol derivatives described in the evidence:

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects :

- The propylsulfonyl group introduces strong electron-withdrawing effects, which can stabilize negative charges and increase hydrogen-bonding capacity. This contrasts with the electron-donating isopropyl group in 1-isopropylazetidin-3-ol , which enhances steric bulk without significantly altering polarity .

- 1-Phenylazetidin-3-ol benefits from aromatic conjugation, enabling π-stacking interactions in biological systems but reducing solubility in polar solvents .

The propylsulfonyl group’s linear structure may impose less steric hindrance than branched isopropyl substituents, balancing reactivity and accessibility.

Biological Relevance :

- Sulfonyl-containing compounds are often associated with improved metabolic stability and target affinity in drug design. For instance, sulfonamides are common in protease inhibitors. The propylsulfonyl group in 1-propylsulfonylazetidin-3-ol could similarly enhance pharmacokinetic profiles compared to alkyl/aryl-substituted analogs.

- 1-Phenylazetidin-3-ol ’s aromaticity makes it suitable for targeting hydrophobic binding pockets, as seen in kinase inhibitors .

Synthetic Utility: The sulfonyl group’s polarity may facilitate purification (e.g., via column chromatography) compared to non-polar alkyl/aryl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.